[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sr 1768A is an antitumor antibiotic identified as member of chromomycin A group isolated from culture filtrate of Streptomyces sp A468.
Wissenschaftliche Forschungsanwendungen
Lipopeptide Antibiotics and Biosynthesis
Lipopeptide antibiotics, like surfactin produced by Bacillus subtilis, are crucial for understanding the biosynthesis mechanisms of antibiotics similar to SR1768A. The identification of genetic loci responsible for surfactin production provides insights into molecular-level processes of antibiotic production. In Bacillus subtilis, the sfp locus is key for surfactin biosynthesis and alters transcriptional regulation (Nakano, Marahiel, & Zuber, 1988). Further research has identified srfB (comA), a regulatory gene involved in both surfactin production and competence in Bacillus subtilis, indicating a complex regulatory mechanism for antibiotic production (Nakano & Zuber, 1989).
Antibacterial Potential of Novel Compounds
Exploring novel bioactive substances is critical in addressing drug-resistant bacteria. Research into insect-associated microbes, like Streptomyces showdoensis from the nest of Odontotermes formosanus, has demonstrated the potential of these organisms in producing new antibiotics with significant bacteriostatic activity, which could be relevant to SR1768A's development and applications (Cao et al., 2020).
Bacterial Small RNAs in Antibiotic Resistance
Understanding the role of bacterial small RNAs (sRNAs) in antibiotic resistance is crucial for developing new antibacterial strategies. Studies have shown that sRNAs influence antibiotic susceptibility through gene expression modulation relevant to efflux pumps, cell wall synthesis, and membrane proteins (Chan et al., 2017).
Antimicrobial Peptides and Specificity
Antimicrobial peptides (AMPs) represent an alternative to classical antibiotics. Research on Cap18 derivatives has shown that specific amino acid substitutions can result in species-specific AMPs, providing a model for the development of targeted antibiotics like SR1768A (Ebbensgaard et al., 2018).
Bacteriocins in Agriculture
Bacteriocins, produced by bacteria like those in the rhizosphere, have potential applications in agriculture as biostimulants and biocontrol agents. Their mechanisms of anti-microbial activity and effects on plant growth and development provide insights into how similar antibiotic substances could be used (Subramanian & Smith, 2015).
Sonoimmuno-Therapy and Probiotics
The engineering of probiotics for tumor-targeted therapies represents a novel application of bacterial agents. This approach, involving the use of sonosensitizers and immunomodulation, can be insightful for the potential therapeutic applications of antibiotics like SR1768A (Lu et al., 2022).
Antibiotic Resistance in the Environment
Studying the fate of antibiotics in the environment is vital for understanding resistance development. Research on the presence of antibiotic-resistant bacteria in different environments, including those from animal husbandry, provides a broader perspective on the impact of antibiotics like SR1768A (Kemper, 2008).
Antibiotic Susceptibility Testing
Advancements in antibiotic susceptibility testing, such as methods for rapid bacterial detection and profiling antibiotic response, are critical for effective use of antibiotics. This area of research can inform the development and application of antibiotics like SR1768A (Hong et al., 2018).
Eigenschaften
CAS-Nummer |
51108-87-3 |
---|---|
Molekularformel |
C60H88O26 |
Molekulargewicht |
1225.338 |
IUPAC-Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-Dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C60H88O26/c1-14-39(63)84-55-29(9)78-42(21-38(55)83-40-18-34(62)54(73-12)28(8)77-40)80-35-17-32-15-31-16-33(56(74-13)53(70)48(65)25(5)61)57(52(69)46(31)51(68)45(32)47(64)24(35)4)85-43-20-36(49(66)27(7)76-43)81-41-19-37(50(67)26(6)75-41)82-44-22-60(11,72)58(30(10)79-44)86-59(71)23(2)3/h15,17,23,25-30,33-34,36-38,40-44,48-50,54-58,61-62,64-68,72H,14,16,18-22H2,1-13H3/t25-,26-,27-,28-,29-,30+,33?,34-,36-,37-,38-,40-,41+,42+,43+,44+,48+,49-,50-,54+,55+,56+,57+,58+,60+/m1/s1 |
InChI-Schlüssel |
DSIWFPBVULSSDT-XAUFRGFFSA-N |
SMILES |
CC(C)C(O[C@H]1[C@H](C)O[C@@H](O[C@H]2[C@H](O)[C@@H](C)O[C@@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](O[C@@H](C([C@H](OC)C([C@@H](O)[C@H](O)C)=O)CC4=C5C(O)=C6C(O)=C(C)C(O[C@@H]7O[C@H](C)[C@H](OC(CC)=O)[C@H](O[C@H]8O[C@H](C)[C@H](OC)[C@H](O)C8)C7)=CC6=C4)C5=O)C3)C2)C[C@@]1(O)C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sr 1768A; Sr 1768A; Sr 1768A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.